Cas no 1016491-12-5 (6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline)

6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a brominated quinazoline derivative featuring a 2-methylpiperidine substitution at the 2-position and a phenyl group at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for further functionalization or exploration as a potential kinase inhibitor scaffold. The bromine atom at the 6-position offers a reactive site for cross-coupling reactions, facilitating derivatization. Its rigid quinazoline core and substituted piperidine moiety may contribute to binding affinity in biological targets. The compound is typically utilized as an intermediate in the synthesis of more complex molecules for drug discovery and biochemical studies.
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline structure
1016491-12-5 structure
Product name:6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
CAS No:1016491-12-5
MF:C20H20BrN3
Molecular Weight:382.296903610229
CID:5444725

6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline 化学的及び物理的性質

名前と識別子

    • 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
    • インチ: 1S/C20H20BrN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3
    • InChIKey: BHRCVFGTEGHSIJ-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(Br)C=C2)=C(C2=CC=CC=C2)N=C1N1CCCCC1C

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Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3008-0087-15mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
15mg
$89.0 2023-07-30
Life Chemicals
F3008-0087-30mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
30mg
$119.0 2023-07-30
Life Chemicals
F3008-0087-1mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
1mg
$54.0 2023-07-30
Life Chemicals
F3008-0087-2mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
2mg
$59.0 2023-07-30
Life Chemicals
F3008-0087-20μmol
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
20μmol
$79.0 2023-07-30
Life Chemicals
F3008-0087-5μmol
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
5μmol
$63.0 2023-07-30
Life Chemicals
F3008-0087-10μmol
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
10μmol
$69.0 2023-07-30
Life Chemicals
F3008-0087-5mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
5mg
$69.0 2023-07-30
Life Chemicals
F3008-0087-10mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
10mg
$79.0 2023-07-30
Life Chemicals
F3008-0087-25mg
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
1016491-12-5 90%+
25mg
$109.0 2023-07-30

6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline 関連文献

6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazolineに関する追加情報

Introduction to 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline (CAS No. 1016491-12-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline, identified by the CAS number 1016491-12-5, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its role in the development of pharmaceutical agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The presence of a bromine substituent at the 6-position and a 2-methylpiperidine moiety at the 2-position introduces specific chemical functionalities that enhance its interactability with biological targets, making it a valuable scaffold for drug discovery efforts.

The structural composition of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline encompasses a quinazoline core, which is flanked by aromatic and aliphatic groups that contribute to its pharmacophoric properties. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Additionally, the 2-methylpiperidine ring introduces steric and electronic features that can modulate binding interactions with protein targets. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.

In recent years, quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been explored in several preclinical studies as a candidate for therapeutic intervention. Notably, its ability to interact with kinases and other enzymes implicated in cancer progression has been a focal point of research. Early studies have demonstrated that this compound exhibits inhibitory effects on certain tyrosine kinases, which are critical mediators of cell proliferation and survival. These findings have laid the groundwork for further investigation into its potential as an anticancer agent.

The incorporation of the 2-methylpiperidine group in 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has been shown to enhance binding affinity to target proteins. This modification is particularly relevant in the context of drug design, where optimizing binding interactions can lead to more potent and selective therapeutic agents. The methyl group in the piperidine ring contributes to steric hindrance, which can improve receptor occupancy and prolong drug action. Such structural features are often exploited in medicinal chemistry to fine-tune pharmacokinetic profiles and minimize off-target effects.

Advances in computational chemistry and molecular modeling have further facilitated the study of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline. These tools allow researchers to predict binding modes and affinity profiles with high accuracy, enabling rational design of derivatives with improved properties. For instance, virtual screening techniques have been employed to identify analogs of this compound that may exhibit enhanced potency or selectivity against specific disease targets. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

Moreover, synthetic methodologies have been refined to streamline the preparation of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline and its derivatives. Multi-step synthetic routes have been optimized for efficiency and scalability, ensuring that researchers can access these compounds in sufficient quantities for both preclinical studies and commercial development. The development of novel synthetic strategies has also enabled the introduction of additional functional groups or modifications, expanding the chemical space available for exploration.

The biological evaluation of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has revealed promising activities in models of cancer cell proliferation and inhibition of kinase enzymes. In vitro assays have shown that this compound can disrupt signaling pathways involved in tumor growth and metastasis. Preclinical studies in animal models have further supported these findings, demonstrating tumor regression and improved survival rates in treated animals. These results underscore the potential of this compound as a therapeutic agent.

Recent research has also explored the mechanism of action of 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline, providing insights into how it exerts its biological effects. Studies indicate that this compound may inhibit specific kinases by competing with ATP for binding sites or by stabilizing inactive conformations of these enzymes. Understanding these mechanisms is crucial for optimizing drug design and minimizing resistance development.

The versatility of 6-bromo-2-(2-methylpiperidin-1-y l)-4 phenylquinazoline as a scaffold for drug discovery is further highlighted by its ability to be modified into diverse derivatives with tailored properties. Researchers have synthesized analogs featuring different substituents at key positions within the quinazoline core, allowing for fine-tuning of pharmacological profiles. Such modifications have led to compounds with enhanced potency, selectivity, or solubility, demonstrating the flexibility inherent in this structural framework.

The impact of 6-bromo - 2 - ( 2 - methyl piper id ine - 1 - y l ) - 4 phen yl quina z o line on therapeutic development extends beyond oncology applications. Emerging evidence suggests that this compound may also have utility in treating other diseases, such as inflammatory disorders and neurodegenerative conditions. Its ability to modulate kinase activity has opened up possibilities for addressing a wide range of pathological processes mediated by aberrant signaling.

Future directions in research on 6-bromo - 2 - ( 2 - methyl piper id ine - 1 - y l ) - 4 phen yl quina z o line include exploring its potential as an adjuvant therapy alongside existing treatments or developing novel formulations for improved delivery and bioavailability. Combination therapies involving this compound with other drugs may synergize their effects, leading to more effective treatment outcomes.

In conclusion,6-bromo - 2 - ( 2 - methyl piper id ine - 1 - y l ) - 4 phen yl quina z o line (CAS No. 1016491 -12 -5) represents a promising candidate for therapeutic intervention due to its unique structural features and demonstrated biological activities. Its potential applications span multiple disease areas, making it a valuable scaffold for ongoing research efforts in chemical biology and medicinal chemistry.

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